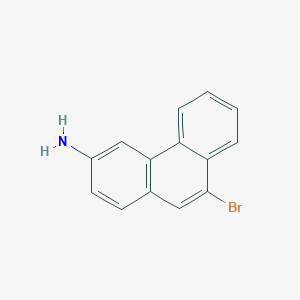

9-Bromophenanthren-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

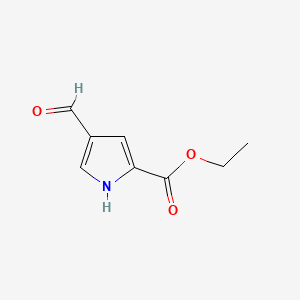

Molecular Structure Analysis

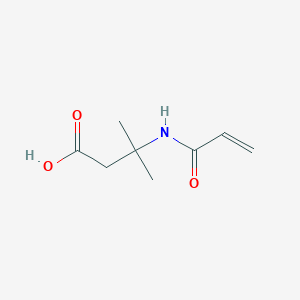

The molecular structure of 9-Bromophenanthren-3-amine consists of a phenanthrene core with a bromine atom at the 9th position and an amine group at the 3rd position .Physical And Chemical Properties Analysis

9-Bromophenanthren-3-amine has a molecular weight of 272.14 g/mol and an exact mass of 270.99966 g/mol . It has a topological polar surface area of 26 Ų . The compound has a complexity of 255 and a covalently-bonded unit count of 1 .Relevant Papers A paper titled “Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene” discusses the bromination of 9-bromophenanthrene and the characterization of the resulting dibromophenanthrene isomers .

Aplicaciones Científicas De Investigación

Room Temperature Phosphorescence Analysis

9-Bromophenanthren-3-amine: is utilized in room temperature phosphorescence (RTP) analysis due to its ability to exhibit phosphorescence at ambient conditions. This property is particularly useful for detecting and quantifying trace amounts of substances .

Fluorescence Probing

The compound serves as a fluorescence probe in coordination reactions. Its strong blue fluorescence under UV light allows it to be used in fluorescence microscopy, aiding in the visualization of cellular and molecular processes .

Organic Electronics

In the field of organic electronics, 9-Bromophenanthren-3-amine ’s fluorescent properties are exploited for the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Environmental Monitoring

The sensitivity of 9-Bromophenanthren-3-amine to various environmental factors makes it an excellent candidate for monitoring pollutants and other environmental contaminants through luminescence-based sensors .

Chemical Synthesis

As a halogenated building block, this compound is used in the synthesis of more complex molecules. Its bromine atom can participate in various substitution reactions, which is valuable in organic synthesis .

Analytical Chemistry

In analytical chemistry, 9-Bromophenanthren-3-amine is used for developing sensitive analytical methods for the detection of PAHs and related compounds at low concentrations .

Pharmaceutical Research

The compound’s reactivity profile makes it a useful intermediate in the synthesis of pharmaceuticals, particularly in the creation of compounds with potential therapeutic properties .

Material Science

In material science, 9-Bromophenanthren-3-amine contributes to the development of new materials with specific optical properties, such as enhanced fluorescence or phosphorescence .

Mecanismo De Acción

Target of Action

This compound is a halogenated organic compound

Mode of Action

It is known that halogenated organic compounds can interact with their targets in a variety of ways, including covalent bonding, hydrogen bonding, and van der waals interactions . The specific interactions of 9-Bromophenanthren-3-amine with its targets would depend on the nature of those targets.

Pharmacokinetics

The compound’s molecular weight is 272.144 g/mol , which suggests that it may be able to cross biological membranes.

Propiedades

IUPAC Name |

9-bromophenanthren-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXVMFYAJHMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322213 |

Source

|

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7473-67-8 |

Source

|

| Record name | NSC400684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)